molecular formula C9H9ClN4S B3168630 4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 931799-35-8

4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No. B3168630
CAS RN: 931799-35-8
M. Wt: 240.71 g/mol
InChI Key: WXXYVYUJBXBLBU-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For example, a new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .


Physical And Chemical Properties Analysis

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Triazine derivatives have been synthesized and evaluated for their antibacterial and antimicrobial activities. For instance, Mehrotra et al. (2002) synthesized 1-(p-Chlorophenyl)-2-amino/hydrazino-4-(p-nitrophenyl/p-chlorophenyl)-1,6-dihydro-1,3,5-trazine-6-thiones and related compounds, which were tested for antibacterial activity (Mehrotra, Pandey, Lakhan, & Srivastava, 2002). Similarly, Bektaş et al. (2007) explored the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, indicating the potential of triazine structures in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antioxidant and Antitumor Activities

El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of nitrogen heterocycles, including triazine derivatives, demonstrating their potential in medical chemistry for developing new therapeutic agents (El-Moneim, El‐Deen, & El-Fattah, 2011).

Antimalarial Activity

Werbel et al. (1987) investigated the antimalarial activity of triazine derivatives, highlighting the chemical versatility of triazines in developing treatments for malaria (Werbel, Elslager, Hess, & Hutt, 1987).

Synthesis and Characterization for Material Science

Yamamoto et al. (2006) synthesized alternating copolymers between substituted 1,3,5-triazine and thiophene or bithiophene, studying their basic optical properties and electron mobility for applications in materials science (Yamamoto, Watanabe, Fukumoto, Sato, & Tanaka, 2006).

Electrochemical Studies

Farzinnejad et al. (2005) explored the electrochemical behavior of some triazine derivatives, contributing to the understanding of their redox properties which are essential for various industrial and scientific applications (Farzinnejad, Beigi, Fotouhi, Torkestani, & Ghadirian, 2005).

Safety and Hazards

A teratogen is a drug or other substance capable of interfering with the development of an embryo fetus that may lead to birth defects or developmental malformations . The presence of teratogenic materials in your lab does not mean that you have been exposed or are likely to experience teratogenic or embryotoxic effects .

Future Directions

CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Biochemical Analysis

Biochemical Properties

4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The compound exhibits inhibitory activity against CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in certain cell lines . These interactions are primarily mediated through hydrogen bonding and other non-covalent interactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to inhibit the growth of various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes. For instance, its interaction with CDK2 leads to cell cycle arrest and apoptosis, thereby reducing cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming essential hydrogen bonds with key amino acid residues . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression. Additionally, the compound induces changes in gene expression, leading to the activation of apoptotic pathways and suppression of cell survival signals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term studies have shown that its inhibitory effects on cell proliferation and induction of apoptosis persist, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-proliferative and pro-apoptotic effects without causing noticeable toxicity . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects. Additionally, it may affect metabolic flux and alter the levels of key metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues may influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . It may also be directed to specific organelles through targeting signals or post-translational modifications, which can enhance its efficacy and specificity .

properties

IUPAC Name

4-amino-2-(3-chlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4S/c10-6-3-1-2-5(4-6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXYVYUJBXBLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2NC(=S)NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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